An In-depth Technical Guide to the Chemical Structure of Agrimol D
An In-depth Technical Guide to the Chemical Structure of Agrimol D
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of natural products continues to be a profound source of inspiration for novel therapeutic agents. Among the myriad of phytochemicals, the phloroglucinol derivatives isolated from Agrimonia pilosa have garnered significant attention for their complex structures and diverse biological activities. This guide provides a comprehensive technical overview of Agrimol D, a member of this fascinating class of compounds. While research on Agrimol D is still emerging, this document synthesizes the available structural data, places it within the context of related agrimols, and explores its potential biological significance based on current scientific understanding.
Introduction to Agrimol D and the Phloroglucinol Class
Agrimol D is a natural product that has been isolated from the plant Agrimonia pilosa. This plant, belonging to the Rosaceae family, has a long history of use in traditional medicine, particularly in East Asia, for treating a variety of ailments, including abdominal pain, sore throat, and headaches[1]. Modern phytochemical investigations have revealed that Agrimonia pilosa is a rich source of bioactive compounds, including flavonoids, triterpenoids, and a unique class of phloroglucinol derivatives known as agrimols[2][3][4]. Phloroglucinols are characterized by a 1,3,5-trihydroxybenzene core and are known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.
Agrimol D belongs to a subgroup of complex phloroglucinol derivatives, which are often dimers or trimers of simpler phloroglucinol units. These complex structures contribute to their diverse pharmacological profiles.
The Chemical Structure of Agrimol D
The definitive chemical structure of Agrimol D has been established through spectroscopic analysis and is cataloged in chemical databases.
Core Structural Features
Agrimol D is a complex molecule built upon a central phloroglucinol core, which is further substituted and linked to other modified phenolic units. The fundamental building blocks of Agrimol D are acylphloroglucinol monomers. These monomers are characterized by a phloroglucinol ring that is acylated, typically with a butyryl or isobutyryl group, and may also be methylated and hydroxylated.
Detailed Structural Elucidation
The systematic IUPAC name for Agrimol D is 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-5-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one[5]. This name reveals the intricate connectivity of the molecule.
The structure can be deconstructed into three main components:
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A central 2,4,6-trihydroxyphenyl ring: This is the core phloroglucinol unit. It is substituted at the 1-position with a 2-methylbutan-1-one group.
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Two substituted phenylmethyl side chains: These are attached to the central phloroglucinol ring at the 3 and 5 positions.
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One side chain is a (3-acetyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl group.
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The other side chain is a [2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl group.
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The connectivity of these units through methylene bridges (-CH2-) creates a large, sterically hindered, and functionally diverse molecule.
Chemical Identifiers
For precise identification and database searching, the following chemical identifiers are associated with Agrimol D:
| Identifier | Value | Source |
| CAS Number | 55576-64-2 | PubChem[5] |
| Molecular Formula | C35H42O12 | PubChem[5] |
| Molecular Weight | 654.7 g/mol | PubChem[5] |
| SMILES | CCC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)C(C)C)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)C)O)O | PubChem[5] |
| InChIKey | IDKGXNVKGGQDOC-UHFFFAOYSA-N | PubChem[5] |
Stereochemistry
The current structural information available for Agrimol D in public databases does not specify any stereocenters[5]. However, natural products often possess specific stereochemistry due to their enzymatic biosynthesis. The 2-methylbutan-1-one moiety contains a chiral center at the second carbon. It is plausible that Agrimol D exists as a specific stereoisomer in its natural form. Further detailed chiral analysis would be required to definitively assign the stereochemistry at this center. For comparison, the related compound Agrimol B has a defined (S) configuration at the equivalent chiral center[6].
Visualization of the Chemical Structure
Figure 1: 2D representation of the chemical structure of Agrimol D.
Physicochemical Properties
While experimental data for Agrimol D is limited, computational models provide valuable insights into its physicochemical properties.
| Property | Predicted Value | Source |
| XLogP3 | 7.1 | PubChem[5] |
| Hydrogen Bond Donors | 7 | PubChem[5] |
| Hydrogen Bond Acceptors | 12 | PubChem[5] |
| Rotatable Bond Count | 11 | PubChem[5] |
| Topological Polar Surface Area | 211 Ų | PubChem[5] |
| Heavy Atom Count | 47 | PubChem[5] |
The high XLogP3 value suggests that Agrimol D is a lipophilic compound with poor water solubility. The numerous hydrogen bond donors and acceptors indicate its potential to form hydrogen bonds, which may influence its interactions with biological macromolecules.
Structural Comparison with Related Agrimols
The "agrimol" family consists of several structurally related phloroglucinol derivatives isolated from Agrimonia pilosa. Understanding the subtle structural differences between these compounds is crucial for structure-activity relationship (SAR) studies.
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Agrimol B: This is one of the most studied agrimols. Its structure is very similar to Agrimol D, with the key difference being the nature of the acyl groups on the side chains. Agrimol B possesses butanoyl groups on both side chains, whereas Agrimol D has a 2-methylpropanoyl group on one and an acetyl group on the other[6].
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Agrimol A: Similar to Agrimol B, but with a different arrangement of the acyl groups.
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Agrimol C and F: These are other related phloroglucinol derivatives with variations in their substitution patterns.
The structural diversity within the agrimol family, arising from different acylation and methylation patterns, likely leads to a spectrum of biological activities.
Potential Biological Activities and Mechanism of Action (Inferred)
Direct experimental evidence for the biological activity of Agrimol D is not yet extensively documented in peer-reviewed literature. However, based on the well-characterized activities of the structurally similar Agrimol B and other phloroglucinol derivatives from Agrimonia pilosa, we can infer potential therapeutic applications and mechanisms of action for Agrimol D.
Anticancer Activity
Agrimol B has demonstrated significant anticancer effects. It has been shown to impede the cell cycle progression of prostate and lung cancer cells by inducing a G0 state arrest[3][7][8]. The proposed mechanism involves the modulation of key cell cycle regulators, including c-MYC, SKP2, and p27[3][7]. Given the structural similarity, it is plausible that Agrimol D may exhibit similar cytostatic or cytotoxic effects on cancer cells.
Anti-adipogenic and Metabolic Effects
Agrimol B is a potent activator of SIRT1, a key regulator of metabolism and cellular aging[6]. By activating SIRT1, Agrimol B has been shown to suppress adipogenesis (the formation of fat cells)[6]. This suggests that agrimols, potentially including Agrimol D, could be investigated as potential therapeutic agents for metabolic disorders such as obesity and type 2 diabetes.
Anthelmintic and Nematicidal Activity
Extracts of Agrimonia pilosa and some of its isolated compounds have shown anthelmintic (anti-worm) activity. For instance, agrimophol, another phloroglucinol derivative from this plant, acts by inhibiting the energy metabolism of tapeworms. This suggests that the phloroglucinol scaffold present in Agrimol D could be a promising starting point for the development of new anthelmintic drugs.
The following diagram illustrates the inferred mechanism of action based on studies of related agrimols.
Figure 2: Inferred mechanism of action of Agrimol D based on related compounds.
Experimental Methodologies
Isolation from Agrimonia pilosa
Objective: To isolate Agrimol D from the dried plant material of Agrimonia pilosa.
Protocol:
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Extraction:
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Dried and powdered aerial parts of Agrimonia pilosa are extracted with a solvent such as ethanol or a mixture of ethanol and water at room temperature.
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The extraction is typically performed multiple times to ensure exhaustive recovery of the compounds.
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The combined extracts are then concentrated under reduced pressure to yield a crude extract.
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Fractionation:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
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Phloroglucinol derivatives like Agrimol D are expected to partition into the ethyl acetate fraction due to their moderate polarity.
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Chromatographic Purification:
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The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water or acetonitrile and water.
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Structural Characterization
Objective: To confirm the structure of isolated Agrimol D.
Techniques:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound[4].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning the connectivity of all atoms in the complex structure[4].
Proposed Synthetic Approach
A total synthesis of Agrimol D has not been reported, but a plausible synthetic route can be proposed based on the successful synthesis of the related Agrimol B[9].
Retrosynthetic Analysis:
The synthesis would likely involve the preparation of the three key aromatic precursors followed by their coupling.
Figure 3: Proposed retrosynthetic analysis of Agrimol D.
Synthetic Steps (Hypothetical):
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Synthesis of the Precursors: The three substituted phenolic precursors would be synthesized from commercially available starting materials using standard aromatic chemistry reactions such as Friedel-Crafts acylation, methylation, and protection/deprotection of hydroxyl groups.
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Coupling Reactions: The key step would be the coupling of the side chain precursors to the central phloroglucinol ring. This could be achieved through a variety of methods, such as an acid-catalyzed condensation or a metal-catalyzed cross-coupling reaction.
Future Directions and Conclusion
Agrimol D represents a structurally complex and intriguing natural product with significant potential for further investigation. While its biological activities have not been directly elucidated, the extensive research on the related compound Agrimol B provides a strong rationale for exploring the therapeutic potential of Agrimol D, particularly in the areas of oncology and metabolic diseases.
Future research should focus on:
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Direct evaluation of the biological activity of Agrimol D: In vitro and in vivo studies are needed to confirm its anticancer, anti-adipogenic, and other potential pharmacological effects.
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Elucidation of its mechanism of action: Detailed molecular studies are required to identify its specific cellular targets and signaling pathways.
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Development of a total synthesis: An efficient synthetic route would enable the production of larger quantities of Agrimol D for extensive biological testing and the generation of novel analogs for SAR studies.
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Detailed spectroscopic analysis: Publication of the complete and assigned NMR and MS data for Agrimol D would be a valuable resource for the scientific community.
References
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Agrimonia pilosa: A Phytochemical and Pharmacological Review. (2022). PubMed Central. [Link]
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New Cytotoxic Phloroglucinol Derivatives From Agrimonia Pilosa. (2017). PubMed. [Link]
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Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest. (2021). PubMed. [Link]
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New dimeric phloroglucinol derivatives from Agrimonia pilosa and their hepatoprotective activities. (2021). PubMed. [Link]
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Agrimol B present in >Agrimonia pilosa> Ledeb impedes cell cycle progression of cancer cells through G>0> state arrest. (2021). Macquarie University Research Portal. [Link]
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The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. (2021). RSC Publishing. [Link]
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Agrimol B, a natural product from agrimonia pilosa : total synthesis, anticancer activities, and mechanism of action studies. (2023). HKU Scholars Hub. [Link]
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Agrimol B. (n.d.). Wikipedia. [Link]
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Agrimol D. (n.d.). PubChem. [Link]
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Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. (2022). ResearchGate. [Link]
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Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest. (2024). University of Strathclyde. [Link]
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Biologically active compounds in Agrimoni eupatoria L. and their therapeutic effects. (n.d.). Semantic Scholar. [Link]
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The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatizat… (2021). OUCI. [Link]
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Agrimonia pilosa Ledeb: Phytochemistry, Ethnopharmacology, Pharmacology of an important traditional herbal medicine. (2018). ResearchGate. [Link]
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Development of a liquid chromatography-mass spectrometry method for determination of agrimol B in rat plasma: application to preclinical pharmacokinetics. (2015). PubMed. [Link]
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